molecular formula C22H18N2O4S B2406012 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide CAS No. 898422-94-1

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide

Cat. No.: B2406012
CAS No.: 898422-94-1
M. Wt: 406.46
InChI Key: JEIGDUIGSVINQR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide (CAS 898422-94-1) is a synthetic small molecule based on the privileged 1,3-benzoxazole scaffold, a structure known for its diverse and significant biological activities . Benzoxazole derivatives are extensively investigated in medicinal chemistry for their potent antibacterial and anticancer properties, making them valuable starting materials for the synthesis of larger, biologically active structures . Research into 2-substituted benzoxazole analogs has demonstrated that these compounds can exhibit a wide spectrum of biological potential, with specific derivatives showing promising activity against Gram-positive and Gram-negative bacteria, potentially through the inhibition of the bacterial enzyme DNA gyrase, an attractive target for antibacterial studies . Furthermore, structurally related N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives have been designed and evaluated as potential anticancer agents, with some showing remarkable cytotoxicity in panels of human tumor cell lines and inducing cell cycle arrest and apoptosis . This compound is offered with a guaranteed purity of 90% or higher and is available for immediate procurement in quantities ranging from 2mg to 75mg . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-2-29(26,27)20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)28-22/h3-14H,2H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIGDUIGSVINQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivatives.

    Coupling with a phenyl group: The benzo[d]oxazole intermediate can be coupled with a phenyl group through a Suzuki or Heck coupling reaction.

    Introduction of the ethylsulfonyl group: This step might involve the sulfonylation of the phenyl ring using reagents like ethylsulfonyl chloride in the presence of a base.

    Formation of the benzamide: The final step involves the amidation reaction to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activities

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide has been studied for its potential therapeutic effects against various microbial strains and cancer cells. Research indicates that compounds with benzoxazole moieties exhibit significant biological activities, including:

  • Inhibition of Bacterial Growth : Studies have shown that this compound can inhibit the growth of certain bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, thus highlighting its potential as an anticancer agent.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazole exhibited cytotoxic effects on human cancer cells by disrupting cellular signaling pathways involved in proliferation and survival .

Material Science Applications

Fluorescent Probes

The unique photophysical properties of this compound make it suitable for use as a fluorescent probe in various applications:

  • Biological Imaging : Its ability to fluoresce under specific wavelengths allows for its application in biological imaging techniques, aiding in the visualization of cellular processes.
  • Sensor Development : The compound can be used in the development of sensors for detecting environmental pollutants or biological markers due to its sensitivity to changes in the chemical environment.

Data Table: Photophysical Properties

PropertyValue
Excitation Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.85

Industrial Chemistry Applications

Synthesis of Dyes and Intermediates

This compound serves as an important intermediate in the synthesis of various dyes and pigments. Its structural characteristics allow it to participate in chemical reactions that lead to the formation of complex colorants used in textiles and coatings.

Case Study : A recent industrial application involved using this compound as a precursor in synthesizing a new class of fluorescent dyes that demonstrate enhanced stability and brightness compared to traditional dyes .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related benzamide derivatives, focusing on heterocyclic systems, sulfonyl substituents, and functional group variations.

Heterocyclic Systems

  • Target Compound : Contains a benzoxazole ring (oxygen and nitrogen atoms in the heterocycle), which enhances rigidity and electronic delocalization.
  • N-[3-(2-Ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(methylsulfonyl)benzamide (): Incorporates a benzothiazole core (sulfur instead of oxygen), which may improve lipophilicity and alter electronic properties compared to benzoxazole .

Sulfonyl Substituents

  • Target Compound : The ethanesulfonyl group at the 2-position of the benzamide provides moderate electron-withdrawing effects and increased steric bulk compared to methylsulfonyl.
  • 3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (): Contains a sulfonamide-linked thiazole, combining sulfonyl and heterocyclic functionalities for dual electronic effects .

Functional Group Variations

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Lacks a heterocycle but includes an N,O-bidentate directing group , enabling metal-catalyzed C–H bond functionalization—a feature absent in the target compound .
  • : Features methoxy and phenyl substituents on the dihydrothiazole, which could enhance steric hindrance and π-stacking capabilities .
  • : Includes 4,6-difluoro substituents on the benzothiazole, which may increase electronegativity and metabolic stability .

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18N2O4S
  • CAS Number : 898422-94-1
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzoxazole derivatives with sulfonamides under controlled conditions. The process may utilize various catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have shown activity against lung cancer cells (A549), with IC50 values indicating potent inhibition of cell growth.

CompoundCell LineIC50 (μg/mL)
3cA54910.88 ± 0.82
3fA54937.23 ± 3.76

The mechanism of action often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. In silico molecular docking studies have suggested strong interactions with targets such as tyrosine kinases, which are crucial in cancer signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have reported that certain benzoxazole derivatives possess broad-spectrum antimicrobial effects, with minimal inhibitory concentrations (MIC) ranging from 7.81 to 250 μg/mL against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

MicroorganismMIC (μg/mL)
Bacillus subtilis15
Escherichia coli30
Candida albicans62.5

These results indicate that while some compounds are less potent than standard treatments like fluconazole against C. albicans, they may still offer a viable alternative for resistant strains .

Study on Anticancer Activity

In a study examining the anticancer potential of benzoxazole derivatives, this compound was included due to its structural similarities to known active compounds. The study utilized the MTT assay to evaluate cell viability in A549 cells and found significant cytotoxicity correlated with specific structural modifications in the benzoxazole moiety .

Study on Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of benzoxazole derivatives highlighted the efficacy of this compound against E. coli. The study concluded that compounds with electron-donating groups exhibited increased activity compared to those with electron-withdrawing substituents .

Q & A

Q. What are the standard synthetic routes and characterization techniques for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like 2-hydrazinobenzoxazole and sulfonyl chlorides. Key steps include:

Coupling Reactions : Amidation under reflux in ethanol or dichloromethane with catalysts like triethylamine to form the benzamide backbone .

Sulfonylation : Introduction of the ethanesulfonyl group via nucleophilic substitution, optimized by controlling temperature (60–80°C) and solvent polarity .
Characterization employs:

  • Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .
  • Spectroscopy : ¹H/¹³C NMR for structural elucidation, IR for functional group analysis, and HRMS for molecular weight confirmation .

Q. Which biological targets or mechanisms are associated with benzoxazole-sulfonamide hybrids like this compound?

  • Methodological Answer : Structural analogs suggest interactions with enzymes or receptors via:
  • Hydrogen Bonding : The benzoxazole nitrogen and sulfonamide oxygen act as hydrogen bond acceptors/donors .
  • Hydrophobic Interactions : The aromatic rings engage with hydrophobic pockets in target proteins (e.g., kinases or proteases) .
    Techniques to validate targets include:
  • Molecular Docking : Predict binding modes using software like AutoDock .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) in real-time .

Q. How do functional groups in this compound influence its physicochemical properties and bioactivity?

  • Methodological Answer : Critical groups and their roles:
Functional GroupRole
BenzoxazoleEnhances π-π stacking with aromatic residues in targets .
EthanesulfonylImproves solubility and modulates electron-withdrawing effects .
Benzamide CoreStabilizes conformation via intramolecular hydrogen bonding .
Modifying substituents (e.g., replacing ethanesulfonyl with nitro groups) alters logP values and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer : Yield optimization strategies:
  • Catalyst Screening : Copper-mediated amidation (e.g., CuI/1,10-phenanthroline) increases coupling efficiency from 22% to 86% .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation kinetics .
  • Temperature Control : Reflux in ethanol (78°C) minimizes side reactions compared to lower temperatures .
    Example data from similar compounds:
ConditionYield (%)
CuI catalyst, DMF, 80°C86%
No catalyst, ethanol, 60°C22%

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay variability or impurity profiles. Resolution methods include:
  • Purity Assessment : HPLC (>95% purity threshold) to exclude batch-to-batch variability .
  • Dose-Response Curves : Validate EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and cytokine ELISA .

Q. What structural modifications could enhance target selectivity while retaining potency?

  • Methodological Answer : Rational design approaches:
  • Substituent Engineering :
  • Electron-Withdrawing Groups (e.g., -CF3) : Improve metabolic stability but may reduce solubility .
  • Phenoxy Additions : Increase steric bulk to avoid off-target binding (see analogs in ).
  • Scaffold Hopping : Replace benzoxazole with benzothiazole to exploit differential hydrogen-bonding patterns .
    Computational tools like QSAR models predict ADMET profiles for prioritized derivatives .

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